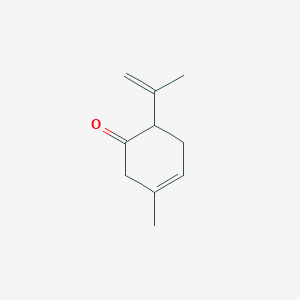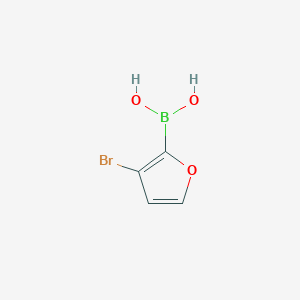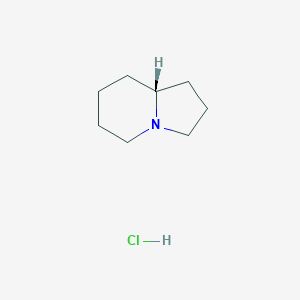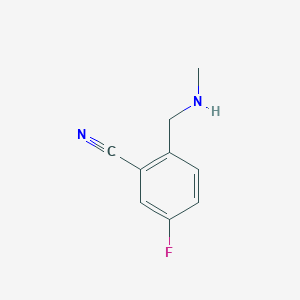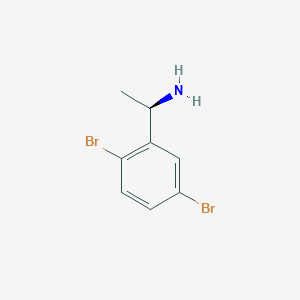![molecular formula C10H17NO2 B12975122 Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)
Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate is a compound with a fascinating structure. It serves as the central core for a family of tropane alkaloids, which exhibit diverse and intriguing biological activities. Researchers worldwide have been keenly interested in its stereoselective preparation due to its significance in natural product synthesis and drug discovery .
Vorbereitungsmethoden
Synthetic Routes::
Enantioselective Construction: Most approaches involve constructing an acyclic starting material with the necessary stereochemical information. This precursor then undergoes stereocontrolled cyclization to form the bicyclic scaffold.
Direct Stereochemical Control: Some methodologies achieve stereochemical control during the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives.
Industrial Production:: Specific industrial methods for large-scale production are not widely documented, but research advances may lead to more efficient processes in the future.
Analyse Chemischer Reaktionen
Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate can participate in various reactions:
Reduction: Conversion of the carbonyl group to the corresponding alcohol.
Amidation: Formation of amides by reacting with appropriate reagents.
Substitution: Substituting functional groups on the bicyclic scaffold.
Common reagents and conditions depend on the specific reaction type and desired products.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: As a potential drug scaffold due to its structural resemblance to tropane alkaloids.
Chemical Synthesis: Building block for complex molecules.
Biological Studies: Investigating its effects on biological systems.
Wirkmechanismus
The precise mechanism by which Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)7-5-8-3-4-9(6-7)11-8/h7-9,11H,2-6H2,1H3 |
InChI-Schlüssel |
HQFPTCOLDNMUNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC2CCC(C1)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


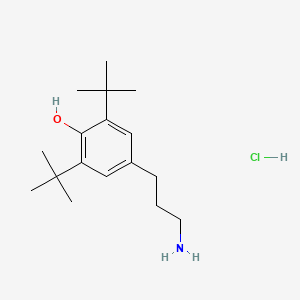

![Benzyl 6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12975061.png)


